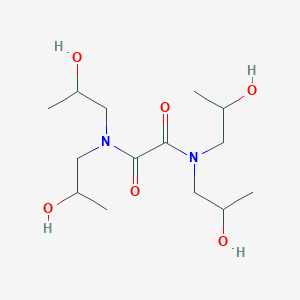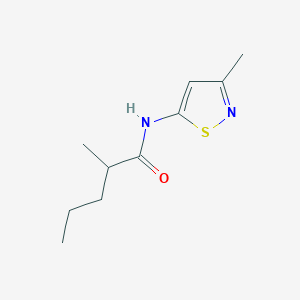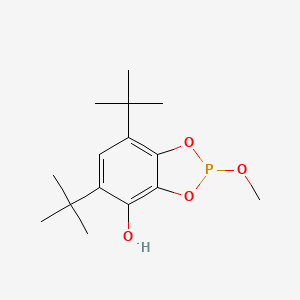
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate is a complex organic compound with a unique structure that includes a thianthrene core
Métodos De Preparación
The synthesis of Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of maleic acid followed by dehydrohalogenation with potassium hydroxide to yield acetylenedicarboxylic acid. This acid is then esterified with methanol in the presence of sulfuric acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thianthrene derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thianthrene core. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. The specific pathways involved depend on the biological context and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Dimethyl 5-oxo-5H-5lambda~4~-thianthrene-2,7-dicarboxylate can be compared with similar compounds such as:
Dimethyl acetylenedicarboxylate: Both compounds are used in organic synthesis, but this compound has a more complex structure and different reactivity.
Dimethyl biphenyl-4,4’-dicarboxylate: This compound is structurally simpler and is used in different applications, such as the synthesis of fluorinated biphenyl derivatives.
Dimethyl 1,4-cyclohexane dicarboxylate: Used in the production of polyesters, this compound has different industrial applications compared to this compound.
Propiedades
Número CAS |
65178-28-1 |
|---|---|
Fórmula molecular |
C16H12O5S2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
dimethyl 5-oxothianthrene-2,7-dicarboxylate |
InChI |
InChI=1S/C16H12O5S2/c1-20-15(17)9-4-6-13-12(7-9)22-11-5-3-10(16(18)21-2)8-14(11)23(13)19/h3-8H,1-2H3 |
Clave InChI |
WQZZJKPKGYVOOC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)S(=O)C3=C(S2)C=CC(=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)


![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
